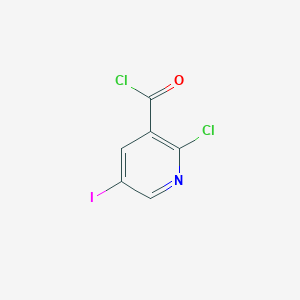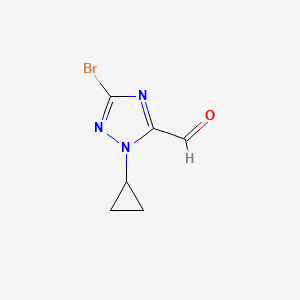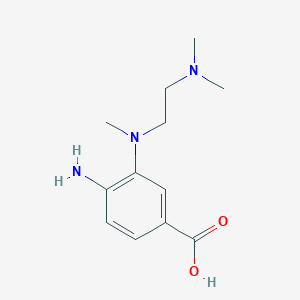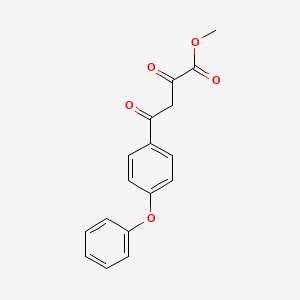
Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate: is a chemical compound with the molecular formula C17H14O5 and a molecular weight of 298.29
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate typically involves a multi-step organic synthesis process. One common method is the Knoevenagel condensation reaction, which involves the condensation of a suitable carbonyl compound with a compound containing an active methylene group. The reaction conditions usually require a strong base, such as piperidine or triethylamine , and a mild heating process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as column chromatography , can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and nucleophiles such as amines or alcohols .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of various heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it a useful tool in biochemical assays.
Medicine: this compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but they often include interactions with specific amino acid residues or binding sites on the target molecules.
Comparison with Similar Compounds
Methyl 2,4-dioxo-4-(4-methoxyphenyl)butanoate
Methyl 2,4-dioxo-4-(4-nitrophenyl)butanoate
Methyl 2,4-dioxo-4-(4-chlorophenyl)butanoate
Uniqueness: Methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate stands out due to its unique phenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
methyl 2,4-dioxo-4-(4-phenoxyphenyl)butanoate |
InChI |
InChI=1S/C17H14O5/c1-21-17(20)16(19)11-15(18)12-7-9-14(10-8-12)22-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
UYUVSXGSSOEGGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Boc-(methyl)amino)-2-{2-[(4-methylbenzenesulfonyl)oxy]ethoxy}ethane](/img/structure/B15363652.png)
![2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine](/img/structure/B15363656.png)
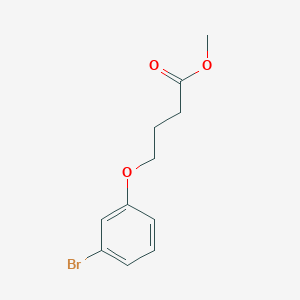
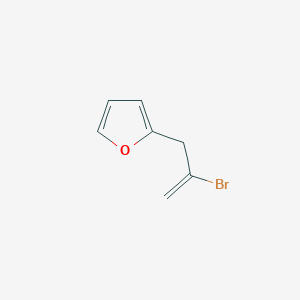
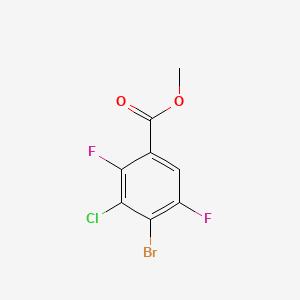
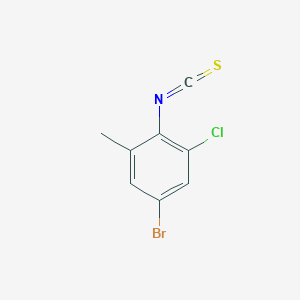
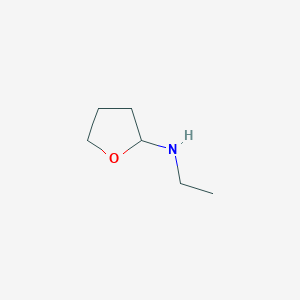

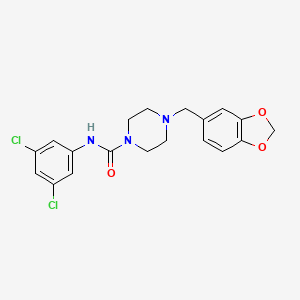
![8-Fluoro-7-iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15363707.png)
